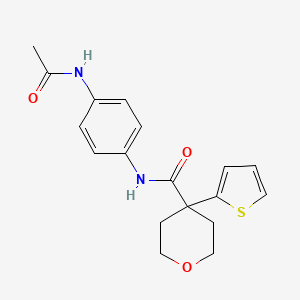

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-4-thiophen-2-yloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13(21)19-14-4-6-15(7-5-14)20-17(22)18(8-10-23-11-9-18)16-3-2-12-24-16/h2-7,12H,8-11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPLGPXIKBXFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-acetamidophenylamine with thiophene-2-carboxylic acid under acidic conditions to form an intermediate amide. This intermediate is then cyclized with an appropriate oxane derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Key Observations and Limitations

- Contradictions : Compound 15’s high melting point (>300°C) suggests stronger intermolecular forces than the target compound, which lacks polar hydrazine groups .

- Synthesis Complexity : The oxane ring may require more elaborate cyclization steps compared to microwave-assisted thiophene syntheses in .

Biological Activity

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide, with the CAS number 877649-33-7 and a molecular formula of C18H20N2O3S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acetamidophenyl group, a thiophene moiety, and an oxane ring. Its molecular weight is approximately 344.43 g/mol, and it can be represented by the SMILES notation: CC(=O)Nc1ccc(cc1)NC(=O)C1(CCOCC1)c1cccs1 .

Biological Activity Overview

Research on this compound has indicated various biological activities, primarily in the realms of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. For instance, in vitro tests have shown that derivatives of similar compounds possess significant antibacterial activity, which may extend to this compound based on structural analogies.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar compounds have been shown to induce apoptosis in cancer cell lines. For example, a study involving thiosemicarbazones demonstrated significant cytotoxicity against glioblastoma and breast cancer cells at low concentrations (nanomolar range). It is hypothesized that this compound may exhibit comparable effects due to its structural components.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of related compounds on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| U87MG (Glioblastoma) | 3.5 | Oxidative stress |

| HeLa (Cervical Cancer) | 7.0 | Cell cycle arrest |

The findings indicate that compounds with similar functional groups can significantly inhibit cell proliferation and induce apoptosis through mechanisms such as oxidative stress and cell cycle disruption.

Anti-inflammatory Activity

Emerging research highlights the anti-inflammatory potential of oxane derivatives. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess this property.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways related to cancer progression.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS), the compound can trigger apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.